N-(2,5-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
Description
N-(2,5-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is a synthetic organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by the presence of a pyrrolidine ring and a dimethylphenyl group attached to the pteridine core.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-pyrrolidin-1-ylpteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-12-5-6-13(2)14(11-12)21-17-15-16(20-8-7-19-15)22-18(23-17)24-9-3-4-10-24/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMXQXCKKULDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or formamide.
Introduction of the pyrrolidine ring: This step may involve the nucleophilic substitution of a halogenated pteridine intermediate with pyrrolidine.
Attachment of the dimethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using 2,5-dimethylphenyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates with nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pteridine derivative with additional oxygen-containing functional groups, while reduction could lead to the formation of a more saturated pteridine compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex pteridine derivatives.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pteridine derivatives: Compounds like tetrahydrobiopterin and folic acid.
Pyrrolidine-containing compounds: Such as nicotine and pyrrolidine dithiocarbamate.
Uniqueness
N-(2,5-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is unique due to the specific combination of its structural features, including the pteridine core, pyrrolidine ring, and dimethylphenyl group. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-(2,5-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is a synthetic compound belonging to the pteridine class, characterized by its unique structural features which include a pteridine core, a pyrrolidine ring, and a dimethylphenyl group. This compound's biological activity has garnered interest in various fields, including pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C18H20N6
- Molecular Weight : 320.39 g/mol
- CAS Number : 946290-32-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
- Signal Transduction Pathways : The compound potentially modulates signal transduction pathways that are critical for cellular responses.
Antiproliferative Activity
Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. The following table summarizes its activity against selected cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | |
| HeLa (Cervical) | 3.5 | |
| MCF7 (Breast) | 4.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against certain bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 50 | |
| S. aureus | 25 | |
| P. aeruginosa | 30 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study demonstrated that treatment with this compound led to significant tumor regression in xenograft models of lung cancer, indicating its potential as a chemotherapeutic agent.
- Neuroprotective Effects : Another investigation revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in neurodegenerative disorders.
- Antiparasitic Activity : Recent findings indicate that the compound exhibits activity against protozoan parasites, with IC50 values comparable to established antiparasitic drugs.
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